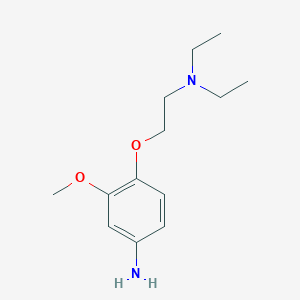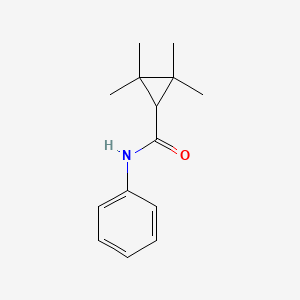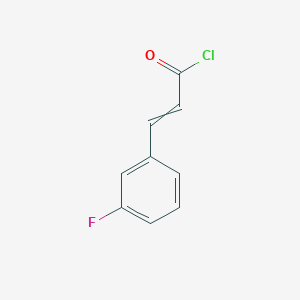
3-(3-Fluorophenyl)acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)acryloyl chloride, also known as (2E)-3-(3-Fluorophenyl)acryloyl chloride, is an organic compound with the molecular formula C9H6ClFO. It is a derivative of cinnamoyl chloride, where a fluorine atom is substituted at the meta position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3-Fluorophenyl)acryloyl chloride can be synthesized through the reaction of 3-fluorocinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 3-fluorocinnamic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)acryloyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)prop-2-enoyl chloride: Similar structure with the fluorine atom at the para position.
Acryloyl chloride: Lacks the phenyl ring and fluorine substitution
Uniqueness
3-(3-Fluorophenyl)acryloyl chloride is unique due to the presence of the fluorine atom at the meta position of the phenyl ring, which can influence its reactivity and the properties of its derivatives .
Propriétés
Formule moléculaire |
C9H6ClFO |
|---|---|
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H |
Clé InChI |
LYOVOKZDYQTGTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


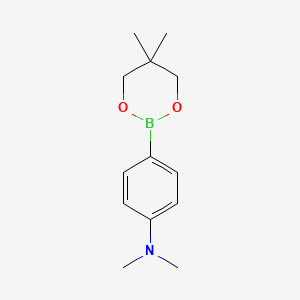
![Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)
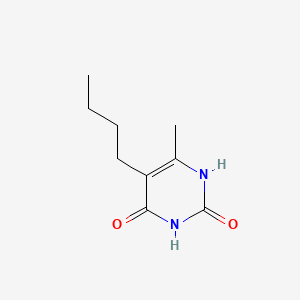
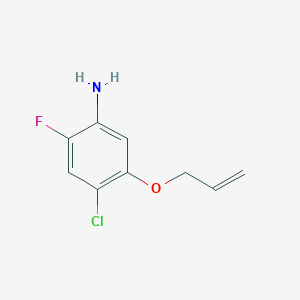
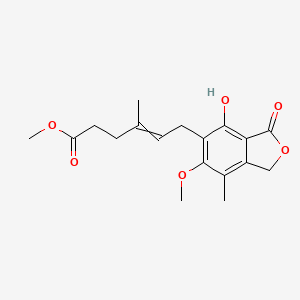
![2-[(Methylsulfanyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B8730359.png)
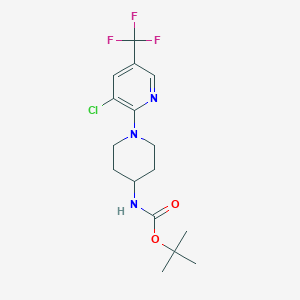
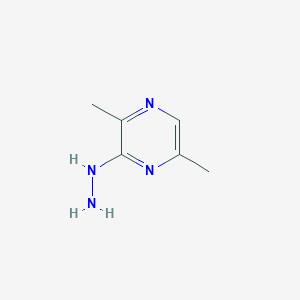
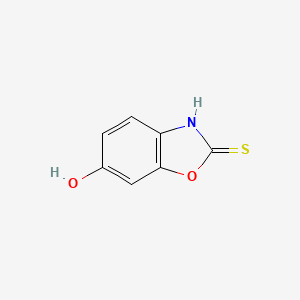
![2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730396.png)
